Boditrectinib oxalate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

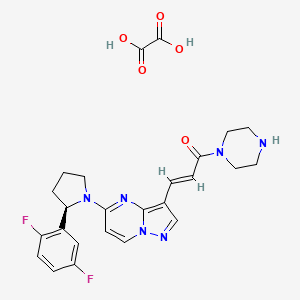

C25H26F2N6O5 |

|---|---|

Molekulargewicht |

528.5 g/mol |

IUPAC-Name |

(E)-3-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-piperazin-1-ylprop-2-en-1-one;oxalic acid |

InChI |

InChI=1S/C23H24F2N6O.C2H2O4/c24-17-4-5-19(25)18(14-17)20-2-1-10-30(20)21-7-11-31-23(28-21)16(15-27-31)3-6-22(32)29-12-8-26-9-13-29;3-1(4)2(5)6/h3-7,11,14-15,20,26H,1-2,8-10,12-13H2;(H,3,4)(H,5,6)/b6-3+;/t20-;/m1./s1 |

InChI-Schlüssel |

ACBCPPGDLMIBIP-AGGFEVDESA-N |

Isomerische SMILES |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)/C=C/C(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F.C(=O)(C(=O)O)O |

Kanonische SMILES |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F.C(=O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Repotrectinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repotrectinib, a next-generation tyrosine kinase inhibitor (TKI), has emerged as a potent therapeutic agent against cancers driven by specific genetic alterations. Its design as a macrocyclic inhibitor allows it to effectively target and inhibit the activity of several key oncogenic drivers, including ROS1, TRK (tropomyosin receptor kinases A, B, and C), and ALK (anaplastic lymphoma kinase) fusion proteins.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action of Repotrectinib, supported by preclinical and clinical data, experimental methodologies, and visual representations of key pathways. This document is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism of Action

Repotrectinib functions as a potent and selective inhibitor of ROS1, TRK, and ALK tyrosine kinases.[1][3] Its primary mechanism involves binding to the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and subsequent activation.[1] This action effectively blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[1]

A key feature of Repotrectinib is its compact, rigid macrocyclic structure. This design minimizes steric hindrance and allows for potent inhibition of both wild-type and mutated kinases, including those with solvent-front mutations that confer resistance to earlier-generation TKIs.[4][5][6][7][8] By overcoming these resistance mechanisms, Repotrectinib offers a significant therapeutic advantage in the treatment of patients who have developed resistance to other targeted therapies.[1][2]

Downstream Signaling Inhibition

The inhibition of ROS1, TRK, and ALK by Repotrectinib leads to the suppression of major oncogenic signaling pathways, including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: This pathway plays a critical role in cell growth, survival, and metabolism.[1]

By disrupting these pathways, Repotrectinib induces cell cycle arrest and apoptosis (programmed cell death) in tumor cells harboring the respective genetic fusions.[1]

Quantitative Data: In Vitro Potency

The following tables summarize the in vitro inhibitory activity of Repotrectinib against various kinases and cell lines.

Table 1: Kinase Inhibition (IC50 values)

| Target Kinase | IC50 (nM) |

| ROS1 | |

| Wild-Type | 0.07[9][10] |

| G2032R (Solvent-Front Mutant) | Substantially more potent than lorlatinib[11] |

| TRK | |

| TRKA (Wild-Type) | 0.83[9][10] |

| TRKB (Wild-Type) | 0.05[9][10] |

| TRKC (Wild-Type) | 0.1[9][10] |

| TRKA G595R (Solvent-Front Mutant) | <0.2[12] |

| ALK | |

| Wild-Type | 1.01[9][10][13] |

| L1196M | 1.08[10][13] |

| G1202R | 1.26[10][13] |

| Other Kinases | |

| JAK2 | 1.04[10] |

| LYN | 1.66[10] |

| SRC | 5.3[10][13] |

| FAK | 6.96[10] |

Table 2: Cellular Antiproliferative Activity (IC50 values)

| Cell Line | Genetic Alteration | IC50 (nM) |

| Ba/F3 | ETV6-TRKB (WT) | 0.66[9] |

| Ba/F3 | EML4-ALK (WT) | 13 (inhibition of phosphorylation)[10] |

| H2228 | EML4-ALK | Similar activity to saracatinib (B1683781) in migration assay[10] |

| Ba/F3 | LMNA-TRKA (WT) | <0.2[12] |

| Ba/F3 | LMNA-TRKA G595R | <0.2[12] |

| Ba/F3 | ETV6-TRKB G639R | <0.2[12] |

| Ba/F3 | ETV6-TRKC G623R | <0.2[12] |

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of Repotrectinib.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. While specific, exhaustive protocols are proprietary to the conducting laboratories, the following outlines the general procedures employed in the preclinical evaluation of Repotrectinib, based on published studies.

Kinase Inhibition Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Repotrectinib against a panel of purified wild-type and mutant kinases.

-

General Protocol:

-

Recombinant human kinases are incubated with varying concentrations of Repotrectinib in the presence of a suitable substrate (e.g., a synthetic peptide) and ATP.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation is quantified using methods such as radiometric assays (e.g., ³³P-ATP incorporation) or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Proliferation Assays

-

Objective: To assess the antiproliferative activity of Repotrectinib in cancer cell lines harboring specific genetic alterations.

-

General Protocol:

-

Cancer cell lines (e.g., Ba/F3 cells engineered to express specific fusion proteins) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of Repotrectinib and incubated for a period of 48 to 72 hours.

-

Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), CellTiter-Glo, or by direct cell counting.

-

IC50 values are determined from the dose-response curves.

-

Western Blotting for Phosphoprotein Analysis

-

Objective: To confirm the on-target activity of Repotrectinib by assessing the phosphorylation status of the target kinases and downstream signaling proteins.

-

General Protocol:

-

Cells are treated with Repotrectinib at various concentrations for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose or PVDF).

-

The membrane is probed with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., p-ROS1, p-ALK) and downstream effectors (e.g., p-ERK, p-AKT), as well as antibodies for the total protein as a loading control.

-

Bound antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

The resulting bands are visualized and quantified using an imaging system.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of Repotrectinib in animal models.

-

General Protocol:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells harboring the target genetic alterations.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

Repotrectinib is administered orally at various dose levels and schedules.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).

-

Resistance Mechanisms

While Repotrectinib is designed to overcome common resistance mutations, the development of secondary resistance is a potential clinical challenge. Preclinical studies have shown that Repotrectinib is highly active against solvent-front mutations (e.g., ROS1 G2032R, TRKA G595R) that confer resistance to first-generation TKIs.[6][11][14] However, the emergence of other on-target mutations or the activation of bypass signaling pathways could potentially lead to acquired resistance. Continuous research and monitoring are essential to understand and address these potential resistance mechanisms.

Clinical Significance

Clinical trials, such as the TRIDENT-1 study, have demonstrated the significant clinical activity of Repotrectinib in patients with ROS1-positive non-small cell lung cancer (NSCLC), including both TKI-naïve and previously treated patients.[6][15] The drug has shown high objective response rates and durable responses, including in patients with brain metastases.[15] These findings have established Repotrectinib as an important therapeutic option for this patient population.

Conclusion

Repotrectinib is a potent, next-generation TKI with a well-defined mechanism of action against ROS1, TRK, and ALK-driven cancers. Its unique macrocyclic structure enables it to overcome common resistance mutations, providing a durable clinical benefit for patients. The comprehensive preclinical and clinical data underscore its importance as a targeted therapy in precision oncology. Further research will continue to elucidate its full therapeutic potential and strategies to overcome potential future resistance.

References

- 1. What is the mechanism of Repotrectinib? [synapse.patsnap.com]

- 2. What are the approved indications for Repotrectinib? [synapse.patsnap.com]

- 3. Repotrectinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. esmo.org [esmo.org]

- 7. io.nihr.ac.uk [io.nihr.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Repotrectinib | Src | ALK | ROS Kinase | Trk receptor | TargetMol [targetmol.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. onclive.com [onclive.com]

Boditrectinib Oxalate: A Technical Overview of a Novel Pan-TRK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boditrectinib (B10856254), also known as AUM-601, is an orally bioavailable, highly selective, second-generation pan-tropomyosin receptor kinase (TRK) inhibitor currently under investigation for the treatment of solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. Developed to address both wild-type TRK proteins (TRKA, TRKB, and TRKC) and acquired resistance mutations that can emerge during therapy with first-generation inhibitors, Boditrectinib represents a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on Boditrectinib oxalate (B1200264).

Chemical Structure and Properties

Boditrectinib is a complex heterocyclic molecule. Its oxalate salt form is utilized for pharmaceutical development.

Boditrectinib (Free Base)

-

IUPAC Name: (E)-3-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-piperazin-1-ylprop-2-en-1-one[1]

-

Synonyms: AUM-601, CHC2014, HL5101, NOV1601[1]

Boditrectinib Oxalate

The structure of Boditrectinib features a pyrazolopyrimidine core, which is crucial for its kinase inhibitory activity. The molecule's specific stereochemistry and substitutions are designed for high affinity and selectivity towards the ATP-binding pocket of the TRK family of receptor tyrosine kinases.

| Property | Value | Source(s) |

| Molecular Formula (Oxalate) | C25H26F2N6O5 | [2] |

| Molecular Weight (Oxalate) | 528.51 g/mol | [2] |

| CAS Number (Oxalate) | 2773577-41-4 | [2] |

| Molecular Formula (Free Base) | C23H24F2N6O | [3] |

| Molecular Weight (Free Base) | 438.47 g/mol | [3] |

| CAS Number (Free Base) | 1940165-80-9 | [3] |

Mechanism of Action and Signaling Pathways

Boditrectinib is a potent and selective inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). These receptors, when constitutively activated by NTRK gene fusions, drive tumor growth and survival across a wide range of cancer types. Boditrectinib binds to the ATP-binding site of the TRK kinase domain, preventing the phosphorylation and activation of downstream signaling pathways.[4]

Furthermore, Boditrectinib is designed to be effective against various acquired resistance mutations that can limit the efficacy of first-generation TRK inhibitors. These mutations often occur in the solvent front, gatekeeper, and xDFG regions of the kinase domain.[5][6][7]

The inhibition of TRK signaling by Boditrectinib is expected to impact key cellular pathways involved in cell proliferation, survival, and differentiation. The primary downstream signaling cascades affected by TRK activation, and therefore inhibited by Boditrectinib, are:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[2]

-

MAPK/ERK Pathway: This pathway plays a crucial role in cell division and differentiation.

By blocking these pathways, Boditrectinib can induce apoptosis (programmed cell death) and inhibit the growth of tumors that are dependent on TRK signaling.[4]

Preclinical and Clinical Data

Preclinical Profile

Preclinical studies have indicated that Boditrectinib (AUM-601) exhibits a favorable pharmacokinetic profile with higher distribution in tissue compared to blood, and minimal brain distribution, which suggests a lower potential for central nervous system (CNS) toxicity.[8] It has also demonstrated robust activity in preclinical models at well-tolerated doses.[7]

Clinical Profile

A first-in-human, open-label, dose-escalation Phase 1 clinical trial has been completed for Boditrectinib (also referred to as CHC2014 in the study) in adult patients with advanced solid tumors. The study concluded that Boditrectinib was safe and well-tolerated at dose levels ranging from 50 to 300 mg once daily (QD).[1][9] Based on the pharmacokinetic profile and safety data, the recommended Phase 2 doses were determined to be 200 mg and 300 mg QD.[1][9]

Summary of Phase 1 Trial Findings:

| Parameter | Finding | Source(s) |

| Safety | Safe and well-tolerated at dose levels of 50 to 300 mg QD. | [1][9] |

| Recommended Phase 2 Dose (RP2D) | 200 mg and 300 mg QD | [1][9] |

A multi-national Phase 2 study is planned to further evaluate the efficacy and safety of Boditrectinib in patients with NTRK fusions.[9] In August 2022, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to AUM601 for the treatment of solid tumors with the NTRK fusion gene.[5][9]

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are proprietary and not extensively detailed in the public domain. However, based on standard methodologies for similar kinase inhibitors, the following outlines general procedures that would be employed.

Synthesis of Boditrectinib

The synthesis of Boditrectinib would likely involve a multi-step organic synthesis process. A plausible approach for the core pyrazolo[1,5-a]pyrimidine (B1248293) scaffold involves the condensation of a substituted aminopyrazole with a β-ketoester or a similar three-carbon building block. The subsequent steps would involve the introduction of the (R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl group and the piperazinyl-propenone side chain through coupling reactions.

Characterization of this compound

The characterization of the final compound and intermediates would involve a suite of analytical techniques to confirm the structure, purity, and identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the compound. A typical method would involve a reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing a small percentage of a modifier like formic acid or trifluoroacetic acid.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the functional groups present in the molecule.

Biological Assays

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of Boditrectinib against TRK kinases (wild-type and mutants), a biochemical assay would be performed.

-

Reagents: Recombinant human TRK kinase domains, a suitable peptide substrate, ATP, and Boditrectinib at various concentrations.

-

Procedure:

-

The TRK kinase, substrate, and varying concentrations of Boditrectinib are incubated in an assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the Boditrectinib concentration and fitting the data to a dose-response curve.

Cell-Based Viability Assay

To assess the anti-proliferative effect of Boditrectinib on cancer cells harboring NTRK fusions.

-

Cell Lines: Cancer cell lines with known NTRK fusions (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound.

-

After a specified incubation period (e.g., 72 hours), a cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification) is added.

-

The signal (absorbance or fluorescence) is measured using a plate reader.

-

-

Data Analysis: The IC50 values are determined by plotting cell viability against the drug concentration.

Conclusion

This compound is a promising second-generation pan-TRK inhibitor with activity against both wild-type TRK fusions and clinically relevant resistance mutations. Its favorable preclinical profile and positive Phase 1 clinical data suggest that it has the potential to be a valuable therapeutic option for patients with TRK fusion-positive cancers. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in this patient population. As more data becomes publicly available, a more detailed understanding of its pharmacological properties and clinical utility will emerge.

References

- 1. boditrectinib (AUM-601) / Handok, CMG Pharma, AUM Biosci [delta.larvol.com]

- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MAPK Pathway Regulates Intrinsic Resistance to BET Inhibitors in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. preprints.org [preprints.org]

- 6. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AUM Biosciences Receives FDA Orphan Drug Designation for AUM601 for the Treatment of Solid Tumors with the NTRK Fusion Gene - BioSpace [biospace.com]

- 8. aumbiosciences.com [aumbiosciences.com]

- 9. Boditrectinib | pan-TRK inhibitor | Probechem Biochemicals [probechem.com]

Boditrectinib Oxalate: A Technical Guide to Target Protein Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boditrectinib (B10856254) oxalate (B1200264), also known as AUM-601 and CHC2014, is a potent and selective, orally bioavailable, second-generation pan-tropomyosin receptor kinase (pan-TRK) inhibitor. It is designed to target tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions, which are oncogenic drivers in a wide range of adult and pediatric cancers. This technical guide provides a comprehensive overview of the target protein identification of boditrectinib oxalate, including its mechanism of action, preclinical data, and the experimental methodologies employed in its characterization.

Primary Target Proteins: TRKA, TRKB, and TRKC

This compound is a pan-TRK inhibitor, meaning it targets all three members of the tropomyosin receptor kinase family: TRKA (encoded by NTRK1), TRKB (encoded by NTRK2), and TRKC (encoded by NTRK3). These receptor tyrosine kinases play a crucial role in neuronal development and function. In cancer, chromosomal rearrangements can lead to fusions of the NTRK genes with various partners, resulting in constitutively active TRK fusion proteins that drive tumor growth and survival.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the TRK kinase domain. By binding to the ATP-binding pocket of TRKA, TRKB, and TRKC, it blocks the phosphorylation and activation of the receptors. This, in turn, inhibits downstream signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK and PI3K/AKT pathways, ultimately leading to apoptosis of tumor cells.

Activity Against Resistance Mutations

A key feature of this compound is its potent activity against acquired resistance mutations that can emerge in patients treated with first-generation TRK inhibitors. Clinical data from first-generation inhibitors has shown that resistance can be mediated by mutations in the TRK kinase domain. Boditrectinib has been specifically designed to inhibit common resistance mutations, including:

-

Solvent Front Mutations: (e.g., G595R in TRKA, G623R in TRKC)

-

Gatekeeper Mutations: (e.g., F589L in TRKA)

-

xDFG Mutations

This broad activity against both wild-type and mutant TRK proteins suggests that boditrectinib may offer a therapeutic advantage in both treatment-naïve patients and those who have developed resistance to other TRK inhibitors.

Quantitative Data

Table 1: Summary of this compound (AUM-601) Preclinical Characteristics

| Characteristic | Description | Reference |

| Primary Targets | TRKA, TRKB, TRKC (pan-TRK) | [2] |

| Activity Against Resistance Mutations | Solvent front, gatekeeper, and xDFG mutations | |

| Selectivity | Highly selective against a panel of 281 kinases | [1] |

| Preclinical Activity | Potent in vitro and in vivo anti-tumor activities against tumors harboring NTRK fusions | [3] |

Potential Off-Target Activity: c-Met

Some initial reports suggested potential activity of boditrectinib against the c-Met (hepatocyte growth factor receptor) tyrosine kinase. However, comprehensive kinase profiling data is required to confirm the significance of this off-target activity. Further investigation is needed to determine if c-Met inhibition contributes to the overall therapeutic profile of boditrectinib or if it represents a potential source of off-target effects.

Experimental Protocols

The identification and characterization of the target proteins for this compound would have involved a series of standard and advanced experimental methodologies, as outlined below.

Kinase Inhibition Assays

Biochemical assays are fundamental to determining the inhibitory activity of a compound against a panel of kinases.

-

Principle: These assays measure the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.

-

Typical Protocol:

-

Recombinant human kinase domains (TRKA, TRKB, TRKC, and various mutants) are incubated with a specific substrate (e.g., a peptide or protein) and ATP.

-

This compound at varying concentrations is added to the reaction.

-

The amount of phosphorylated substrate is quantified using methods such as:

-

Radiometric assays: Measuring the incorporation of 32P or 33P from radiolabeled ATP into the substrate.

-

Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

-

Cellular Proliferation and Apoptosis Assays

These assays assess the effect of the inhibitor on cancer cells harboring the target proteins.

-

Principle: To determine if the inhibition of the target kinase translates into anti-cancer effects in a cellular context.

-

Typical Protocol:

-

Cancer cell lines with known NTRK fusions are cultured.

-

Cells are treated with a range of concentrations of this compound.

-

Cell viability is measured after a defined period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.

-

Apoptosis can be assessed by methods like Annexin V staining or caspase activity assays.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to confirm that the inhibitor is blocking the intended signaling pathway downstream of the target kinase.

-

Principle: To detect the phosphorylation status of key proteins in the signaling cascade.

-

Typical Protocol:

-

NTRK fusion-positive cells are treated with this compound for a short period.

-

Cell lysates are prepared, and proteins are separated by gel electrophoresis.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of TRK, as well as downstream signaling proteins like AKT and ERK.

-

A decrease in the phosphorylated forms of these proteins indicates target engagement and pathway inhibition.

-

In Vivo Tumor Xenograft Models

Animal models are used to evaluate the anti-tumor efficacy of the drug in a living organism.

-

Principle: To assess the ability of the drug to inhibit tumor growth in a preclinical model that mimics human cancer.

-

Typical Protocol:

-

Human cancer cells with NTRK fusions are implanted into immunocompromised mice.

-

Once tumors are established, mice are treated with this compound or a vehicle control.

-

Tumor volume is measured regularly to assess the rate of tumor growth inhibition.

-

At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway inhibition.

Caption: Experimental workflow for boditrectinib target validation.

Conclusion

This compound is a promising second-generation pan-TRK inhibitor with potent activity against wild-type TRK fusion proteins and clinically relevant resistance mutations. Its target profile has been established through a rigorous preclinical evaluation process, demonstrating high selectivity and potent anti-tumor efficacy. As more data from ongoing clinical trials becomes available, a more detailed quantitative understanding of its target protein interactions and clinical activity will emerge, further defining its role in the treatment of NTRK fusion-positive cancers.

References

In Vitro Activity of Boditrectinib Oxalate: A Review of Publicly Available Data

Boditrectinib oxalate (B1200264) (also known as HL5101 oxalate) is described as a potent tyrosine kinase inhibitor with potential as an antineoplastic agent for cancer research.[1] However, a comprehensive in-depth technical guide on its in vitro activity cannot be compiled at this time due to the limited availability of specific, quantitative data in the public domain.

Currently, publicly accessible scientific literature and technical datasheets lack the detailed experimental results necessary to fulfill the core requirements of a technical whitepaper for a research-focused audience. While Boditrectinib oxalate is categorized as a c-Met inhibitor by some suppliers, specific metrics of its potency and selectivity, such as IC50 or Ki values against a panel of kinases, remain undisclosed.[1]

General Biological Activity

This compound is broadly characterized as a potent inhibitor of tyrosine kinases, a class of enzymes crucial in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. Its designation as an antineoplastic agent suggests it may have anti-cancer properties, making it a compound of interest for research in oncology.[1] The PI3K/Akt/mTOR and Protein Tyrosine Kinase signaling pathways are mentioned in the context of its potential areas of activity.[1]

Data Unavailability

A thorough search of scientific databases and public repositories did not yield specific data on the following, which are crucial for a detailed technical guide:

-

Quantitative Inhibition Data: No publicly available reports detail the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound against specific kinases, including its purported target, c-Met.

-

Cell-Based Assay Results: Information regarding the effect of this compound on the proliferation, apoptosis, or specific signaling pathways in various cancer cell lines is not available.

-

Experimental Protocols: Detailed methodologies for key experiments, such as kinase inhibition assays or cellular assays, involving this compound have not been published.

Without this fundamental data, it is not possible to construct the requested data tables or to accurately model the signaling pathways and experimental workflows using Graphviz.

The c-Met Signaling Pathway: A Potential Target

Given that this compound is listed as a c-Met inhibitor, a general overview of the c-Met signaling pathway is relevant. The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[2][3] These pathways are pivotal in cell proliferation, survival, and migration.[2] Aberrant activation of the c-Met pathway is implicated in various cancers, making it a significant target for cancer therapy.[2][3]

Below is a generalized diagram of the c-Met signaling pathway.

References

Boditrectinib Oxalate: A Technical Guide to its Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boditrectinib oxalate (B1200264) (BPI-361175) is a potent, orally bioavailable, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) under development for the treatment of non-small cell lung cancer (NSCLC).[1][2][3] It is specifically designed to target EGFR mutations that confer resistance to previous generations of EGFR TKIs, most notably the C797S mutation.[1][4][5] This technical guide provides an in-depth overview of Boditrectinib's mechanism of action, the signaling pathways it inhibits, a summary of available quantitative data, and detailed experimental protocols relevant to its preclinical evaluation.

Mechanism of Action and Signaling Pathway Inhibition

Boditrectinib functions as an ATP-competitive inhibitor of the EGFR kinase domain.[5] By binding to the ATP-binding site, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[6] In cancer cells harboring activating EGFR mutations, this leads to the inhibition of key pathways that drive cell proliferation, survival, and metastasis.[6]

The primary signaling pathways inhibited by Boditrectinib are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[7] Upon ligand binding or mutational activation, EGFR recruits adaptor proteins like Grb2 and Shc, which in turn activate the RAS-RAF-MEK-ERK cascade, leading to the transcription of genes involved in cell cycle progression and proliferation.[8] Simultaneously, the activation of PI3K by EGFR leads to the phosphorylation and activation of AKT, a central kinase that promotes cell survival by inhibiting apoptosis and stimulates protein synthesis and cell growth through mTOR.[8] Boditrectinib's inhibition of EGFR phosphorylation effectively shuts down these downstream signals, leading to cell death and tumor growth inhibition in EGFR-dependent tumors.[6]

Quantitative Data

Preclinical studies have demonstrated the potent and selective activity of Boditrectinib against various EGFR mutations, including those that confer resistance to third-generation TKIs.

Table 1: In Vitro Inhibitory Activity of Boditrectinib (BPI-361175)

| Target Kinase/Cell Line | Mutation Status | IC50 (nM) | Assay Type |

| EGFR | Del19/T790M/C797S | 15 | Kinase Assay |

| EGFR | L858R/T790M/C797S | 34 | Kinase Assay |

| BaF3 Cells | Del19/T790M/C797S | Data not specified | Cell Proliferation Assay |

| BaF3 Cells | L858R/T790M/C797S | Data not specified | Cell Proliferation Assay |

Data sourced from an American Association for Cancer Research (AACR) abstract.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of EGFR inhibitors like Boditrectinib.

EGFR Kinase Assay (Luminescent)

This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.

Materials:

-

Purified recombinant EGFR enzyme (wild-type and mutant forms)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Boditrectinib oxalate

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white microplates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.

-

Reaction Setup:

-

Add 5 µL of the diluted Boditrectinib or vehicle (for controls) to the wells of a 96-well plate.

-

Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.

-

Initiate the reaction by adding 25 µL of ATP solution to all wells.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 100 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a microplate reader.

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Viability Assay (MTT/XTT)

This assay determines the effect of Boditrectinib on the viability and proliferation of cancer cell lines.

Materials:

-

EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, HCC827)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include vehicle-treated and untreated controls.

-

MTT/XTT Addition:

-

MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

-

XTT: Add XTT reagent to each well and incubate for 2-4 hours.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percent viability against the logarithm of the drug concentration to determine the IC₅₀ value.

-

Western Blot Analysis of EGFR Signaling

This technique is used to assess the phosphorylation status of EGFR and its downstream effectors.

Materials:

-

EGFR-mutant NSCLC cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Boditrectinib for the desired time, then lyse the cells and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and loading controls to ensure equal loading.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of Boditrectinib in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude or NSG mice)

-

EGFR-mutant NSCLC cell lines

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneous Model: Inject a suspension of cancer cells and Matrigel subcutaneously into the flank of the mice.

-

Orthotopic Model: Surgically implant cancer cells directly into the lung parenchyma of the mice.[9]

-

-

Tumor Growth and Treatment:

-

Allow tumors to reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer Boditrectinib or vehicle orally according to the planned dosing schedule.

-

-

Efficacy Assessment:

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight and overall health.

-

At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

-

-

Data Analysis:

-

Plot tumor growth curves for each group.

-

Calculate tumor growth inhibition (TGI).

-

Perform statistical analysis to determine the significance of the treatment effect.

-

Resistance Mechanisms

While Boditrectinib is designed to overcome the C797S resistance mutation, the development of acquired resistance is a common challenge with targeted therapies. Potential mechanisms of resistance to fourth-generation EGFR TKIs like Boditrectinib may include:

-

On-target resistance: Novel mutations in the EGFR kinase domain that alter the drug binding site.

-

Off-target resistance: Activation of bypass signaling pathways that circumvent the need for EGFR signaling, such as MET amplification or activation of the HER2 pathway.[9]

-

Histologic transformation: The conversion of NSCLC to other tumor types, such as small cell lung cancer.

Conclusion

This compound is a promising fourth-generation EGFR TKI with potent activity against EGFR mutations that drive resistance to earlier-generation inhibitors. Its mechanism of action involves the direct inhibition of EGFR kinase activity, leading to the suppression of critical downstream signaling pathways. The provided quantitative data and experimental protocols offer a framework for the continued preclinical and clinical investigation of this targeted therapy. Further research is warranted to fully elucidate its clinical efficacy, safety profile, and the mechanisms of potential acquired resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. BPI-361175 / Betta Pharma [delta.larvol.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]

- 6. Facebook [cancer.gov]

- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Boditrectinib Oxalate: A Potential Modulator of Neurotrophic and Neuroinflammatory Pathways for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boditrectinib oxalate (B1200264), a potent, orally bioavailable tyrosine kinase inhibitor, is emerging as a compelling research tool for investigating the complex signaling cascades underlying neurodegenerative diseases. While primarily investigated for its anti-neoplastic properties, its mechanism of action as a dual inhibitor of Tropomyosin Receptor Kinase (Trk) and c-Met offers a unique opportunity to probe pathways critical to neuronal survival, neuroinflammation, and synaptic plasticity. This technical guide provides a comprehensive overview of the scientific rationale for exploring Boditrectinib oxalate in neurodegenerative disease research, including its potential mechanisms of action, proposed experimental protocols, and a framework for data analysis. It is important to note that direct preclinical or clinical studies of this compound in neurodegenerative models are not yet publicly available. Therefore, this guide leverages data from other Trk and c-Met inhibitors to provide a foundational framework for future research.

Introduction: The Rationale for Targeting Trk and c-Met in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by the progressive loss of neuronal structure and function. Aberrant signaling through tyrosine kinase pathways has been increasingly implicated in the pathophysiology of these conditions, contributing to neuroinflammation, protein aggregation, and neuronal cell death. Boditrectinib's targets, the Trk family of neurotrophin receptors (TrkA, TrkB, and TrkC) and the c-Met receptor, are key players in both neuronal health and disease.

-

Tropomyosin Receptor Kinases (Trk): These receptors are crucial for neuronal survival, differentiation, and synaptic plasticity.[1][2][3] Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TrkB, is particularly important for learning and memory.[4][5] Dysregulation of the BDNF/TrkB pathway has been observed in AD, suggesting that modulating this pathway could be a therapeutic strategy.[1][4][5]

-

c-Met: This receptor for Hepatocyte Growth Factor (HGF) is involved in neurogenesis, neuroprotection, and has anti-inflammatory effects in the brain.[6][7] Reduced HGF/c-Met signaling has been documented in AD models and is suggested to contribute to the synaptic pathology.[8]

By inhibiting both Trk and c-Met, this compound provides a unique tool to investigate the interplay between these critical signaling networks in the context of neurodegeneration.

Mechanism of Action

Boditrectinib is a selective pan-Trk inhibitor that also demonstrates inhibitory activity against the c-Met tyrosine kinase. Its primary mechanism involves competing with ATP for binding to the kinase domain of these receptors, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.

Inhibition of Trk Signaling

Activation of Trk receptors by neurotrophins like NGF, BDNF, and NT-3 triggers downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are essential for neuronal function.[1][4] Inhibition of Trk receptors by Boditrectinib would be expected to modulate these pathways.

Inhibition of c-Met Signaling

The binding of HGF to c-Met activates similar downstream pathways, including PI3K/Akt and MAPK/ERK, which promote cell survival and mitigate inflammatory responses.[6][7] Boditrectinib's inhibition of c-Met could therefore impact neuroinflammation and neuronal resilience.

Quantitative Data (Representative)

While specific quantitative data for this compound in neurodegenerative models is not yet available, the following tables provide representative data for other Trk and c-Met inhibitors to serve as a benchmark for future studies.

Table 1: In Vitro Inhibitory Activity of Representative Trk and c-Met Inhibitors

| Compound | Target | Assay Type | Cell Line | IC₅₀ (nM) | Reference |

| Larotrectinib | TrkA, TrkB, TrkC | Kinase Assay | - | 5, 11, 6 | [9] |

| Entrectinib | TrkA, TrkB, TrkC | Kinase Assay | - | 1-12 | [9] |

| Crizotinib | c-Met | Cell-based Assay | Various | 11 | [10] |

| Cabozantinib | c-Met | Cell-free Assay | - | 1.3 | [10] |

Table 2: Preclinical Efficacy of a Representative Trk Inhibitor in a Neuroblastoma Model (as a proxy for neuronal activity)

| Compound | Animal Model | Dosing | Efficacy Outcome | Reference |

| GTx-186 | IMR-32 Neuroblastoma Xenograft | 10 mg/kg, i.p. | Inhibition of tumor growth | [11] |

Proposed Experimental Protocols

The following protocols are provided as a guide for researchers to begin investigating the effects of this compound in neurodegenerative disease models.

In Vitro Neuroprotection Assay

Objective: To determine the ability of this compound to protect neuronal cells from toxic insults relevant to neurodegenerative diseases (e.g., Aβ oligomers, glutamate (B1630785) excitotoxicity).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)

-

This compound

-

Cell culture medium and supplements

-

Toxic insult (e.g., aggregated Aβ₁₋₄₂, glutamate)

-

MTT or LDH assay kit for cell viability assessment

Procedure:

-

Culture neuronal cells in 96-well plates to ~80% confluency.

-

Pre-treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for 2 hours.

-

Introduce the toxic insult to the cells and incubate for 24-48 hours.

-

Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.

-

Calculate the percentage of neuroprotection relative to vehicle-treated control cells.

Western Blot Analysis of Target Engagement

Objective: To confirm that this compound inhibits the phosphorylation of Trk and c-Met receptors in neuronal cells.

Materials:

-

Neuronal cell line

-

This compound

-

Ligands for Trk and c-Met (e.g., BDNF, HGF)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phospho-TrkA/B/C, total TrkA/B/C, phospho-c-Met, total c-Met, and loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture neuronal cells in 6-well plates.

-

Pre-treat cells with this compound for 2 hours.

-

Stimulate cells with the appropriate ligand (e.g., BDNF for TrkB, HGF for c-Met) for 15-30 minutes.

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary and secondary antibodies.

-

Detect and quantify the protein bands to determine the ratio of phosphorylated to total protein.

In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the therapeutic potential of this compound in an animal model of AD (e.g., 5XFAD mice).

Materials:

-

5XFAD transgenic mice and wild-type littermates

-

This compound formulated for oral administration

-

Vehicle control

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

-

Equipment for tissue processing and analysis (immunohistochemistry, ELISA)

Procedure:

-

Treat 5XFAD mice with this compound or vehicle daily via oral gavage for a specified duration (e.g., 3 months).

-

Conduct behavioral tests to assess cognitive function at baseline and at the end of the treatment period.

-

At the end of the study, sacrifice the animals and collect brain tissue.

-

Perform immunohistochemical analysis to quantify amyloid plaque load and neuroinflammation (microgliosis and astrocytosis).

-

Use ELISA to measure levels of soluble and insoluble Aβ₄₀ and Aβ₄₂.

-

Analyze synaptic markers (e.g., synaptophysin, PSD-95) by Western blot or immunohistochemistry.

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Proposed signaling pathways modulated by this compound.

References

- 1. Modulation of BDNF/TrkB Signalling Pathway in Alzheimer’s Disease: Mechanistic Insights and the Role of Stem Cell Therapy [mdpi.com]

- 2. Positive Allosteric Modulators of Trk Receptors for the Treatment of Alzheimer’s Disease [mdpi.com]

- 3. eaapublishing.org [eaapublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. View of The role of TrkB receptor signaling in Alzheimer’s disease [eaapublishing.org]

- 6. The Brain Hepatocyte Growth Factor/c-Met Receptor System: A New Target for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | HGF and MET: From Brain Development to Neurological Disorders [frontiersin.org]

- 8. Frontiers | Reduced HGF/MET Signaling May Contribute to the Synaptic Pathology in an Alzheimer's Disease Mouse Model [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Discovery and Preclinical Characterization of Novel Small Molecule TRK and ROS1 Tyrosine Kinase Inhibitors for the Treatment of Cancer and Inflammation | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Boditrectinib Oxalate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boditrectinib, also known as AUM-601, CHC2014, and HL5101, is a potent and selective, orally bioavailable pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitor. It targets TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In normal physiology, TRK receptors play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements resulting in NTRK gene fusions can lead to the expression of chimeric TRK fusion proteins. These fusion proteins are constitutively active, driving oncogenic signaling pathways that promote tumor cell proliferation, survival, and invasion. Boditrectinib oxalate (B1200264) is under investigation for the treatment of solid tumors harboring NTRK gene fusions.

These application notes provide a comprehensive overview of the experimental protocols for the use of Boditrectinib oxalate in a cell culture setting, including methodologies for assessing its anti-proliferative activity and its effect on downstream TRK signaling pathways.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of the TRK kinase domain. This competitive inhibition prevents the autophosphorylation and subsequent activation of the TRK receptor, even in the presence of its ligand, nerve growth factor (NGF). The inhibition of TRK signaling leads to the downregulation of key downstream pathways, including the Ras/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. The blockade of these pathways ultimately results in the induction of apoptosis and the inhibition of cell proliferation in cancer cells driven by NTRK gene fusions.

Data Presentation

While specific IC50 values for this compound are not yet widely published in peer-reviewed literature, the following table provides example IC50 values for other pan-TRK inhibitors in various NTRK fusion-positive cancer cell lines. This data is presented to illustrate the expected potency of this class of inhibitors.

| Cell Line | Cancer Type | NTRK Fusion | Pan-TRK Inhibitor | IC50 (nM) |

| KM12 | Colon Carcinoma | TPM3-NTRK1 | Larotrectinib | <10 |

| CUTO-3 | Sarcoma | ETV6-NTRK3 | Larotrectinib | <10 |

| MO-91 | Infantile Fibrosarcoma | ETV6-NTRK3 | Larotrectinib | <10 |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | NPM1-ALK (Control) | Larotrectinib | >10,000 |

Note: This table presents data for Larotrectinib as a representative pan-TRK inhibitor to demonstrate the typical potency against NTRK fusion-positive cell lines. Researchers should determine the specific IC50 of this compound in their cell lines of interest.

Experimental Protocols

Cell Culture of NTRK Fusion-Positive Cell Lines

Materials:

-

NTRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture NTRK fusion-positive cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at the appropriate density in fresh medium.

Cell Viability Assay (MTS Assay)

This protocol outlines the determination of the anti-proliferative effect of this compound.

Materials:

-

NTRK fusion-positive cancer cells

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Allow the cells to adhere overnight in a humidified incubator.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis of TRK Signaling Pathway

This protocol is for assessing the inhibition of TRK phosphorylation and downstream signaling.

Materials:

-

NTRK fusion-positive cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-TRK (pan-Tyr), anti-TRK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualization

Caption: this compound inhibits the TRK signaling pathway.

Caption: Experimental workflow for evaluating this compound.

Application Notes and Protocols for In Vivo Studies with Boditrectinib Oxalate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for the dissolution of Boditrectinib oxalate (B1200264) for in vivo studies, particularly in rodent models. Given that Boditrectinib is a poorly water-soluble tyrosine kinase inhibitor, these guidelines focus on generating a stable and homogenous formulation suitable for administration.

Introduction to Boditrectinib

Boditrectinib is a potent, orally bioavailable, and selective pan-tropomyosin receptor kinase (pan-TRK) inhibitor. It targets TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Gene fusions involving NTRK genes can lead to the formation of constitutively active TRK fusion proteins that act as oncogenic drivers in various adult and pediatric cancers. Boditrectinib inhibits these TRK fusion proteins, thereby blocking downstream signaling pathways and inducing apoptosis in tumor cells. Due to its hydrophobic nature, Boditrectinib, particularly as an oxalate salt, presents challenges for dissolution in aqueous vehicles for in vivo administration.

Physicochemical Properties and Solubility

There is limited publicly available data on the aqueous solubility of Boditrectinib oxalate. The free base of Boditrectinib has a reported solubility of 10 mM in DMSO. For in vivo studies, it is critical to formulate the compound in a vehicle that ensures adequate bioavailability and minimizes precipitation upon administration. The following table summarizes known properties and recommended starting formulations.

Table 1: Physicochemical Data and Recommended Vehicle Compositions for Boditrectinib

| Parameter | Value/Composition | Notes |

| Compound | Boditrectinib | - |

| Molecular Formula | C₂₃H₂₄F₂N₆O | For the free base. |

| Molecular Weight | 438.47 g/mol | For the free base. |

| Known Solubility | 10 mM in DMSO | For the free base.[1] |

| Recommended Vehicle 1 (Oral) | 5% DMSO, 30% PEG300 in sterile water | A common vehicle for oral gavage of poorly soluble compounds in mice.[2] |

| Recommended Vehicle 2 (Oral/IP) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A co-solvent formulation suitable for compounds with very low aqueous solubility.[1] |

| Recommended Vehicle 3 (Oral) | 0.5% (w/v) Methylcellulose (B11928114) in water | A suspension formulation, useful if a solution cannot be achieved. |

Note: The oxalate salt form may have different solubility characteristics compared to the free base. It is strongly recommended to perform preliminary solubility tests of this compound in the proposed vehicles to determine the optimal formulation.

Experimental Protocols

The following protocols provide a starting point for the dissolution of this compound for in vivo studies. The choice of vehicle will depend on the required dose, administration route, and the specific animal model.

Protocol 1: Co-Solvent Formulation for Oral Administration

This protocol is suitable for achieving a clear solution for oral gavage.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

PEG300 (Polyethylene glycol 300), sterile

-

Sterile water for injection

Procedure:

-

Weigh the required amount of this compound.

-

Add DMSO to a final concentration of 5% of the total volume. Vortex or sonicate until the compound is fully dissolved.

-

Add PEG300 to a final concentration of 30% of the total volume. Mix thoroughly.

-

Add sterile water to reach the final desired volume.

-

Vortex the final solution to ensure homogeneity.

-

Visually inspect the solution for any precipitation before administration.

Protocol 2: Co-Solvent/Surfactant Formulation for Oral or Intraperitoneal Administration

This formulation can enhance the solubility of highly insoluble compounds.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

PEG300 (Polyethylene glycol 300), sterile

-

Tween 80 (Polysorbate 80), sterile

-

Sterile saline solution (0.9% NaCl)

Procedure:

-

Weigh the required amount of this compound.

-

Add DMSO to a final concentration of 10% of the total volume and dissolve the compound completely.

-

Add PEG300 to a final concentration of 40% of the total volume and mix.

-

Add Tween 80 to a final concentration of 5% of the total volume and mix.

-

Add sterile saline to reach the final desired volume.

-

Vortex thoroughly to create a clear, homogenous solution.

Protocol 3: Suspension Formulation for Oral Administration

If a solution cannot be obtained, a homogenous suspension can be used.

Materials:

-

This compound

-

Methylcellulose (0.5% w/v) in sterile water

-

Mortar and pestle or homogenizer

Procedure:

-

Weigh the required amount of this compound.

-

If necessary, finely grind the powder using a mortar and pestle to improve suspension.

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

-

Gradually add the methylcellulose solution to the this compound powder while continuously stirring or vortexing.

-

Use a homogenizer to ensure a uniform and stable suspension.

-

Continuously stir the suspension during administration to ensure consistent dosing.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vivo administration.

Caption: Workflow for this compound Formulation.

Signaling Pathway

Boditrectinib inhibits the TRK signaling pathway. The diagram below illustrates the key components of this pathway that are blocked by the inhibitor.

Caption: TRK Signaling Pathway Inhibition by Boditrectinib.

Important Considerations

-

Stability: Always prepare fresh formulations immediately before use to minimize the risk of chemical and physical instability.

-

Toxicity: Include a vehicle-only control group in your in vivo experiments to assess any potential toxicity of the formulation itself.

-

Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection) will influence the pharmacokinetic profile of the compound. The provided formulations are generally suitable for oral administration. For intravenous administration, further development of a fully soluble, sterile, and isotonic formulation is required.

-

Dose Volume: For rodent studies, the administration volume should be carefully controlled. Typical oral gavage volumes are 5-10 mL/kg for mice.

Disclaimer: The information provided in these application notes is intended as a guideline. Researchers should perform their own formulation development and solubility testing to determine the optimal conditions for their specific experimental needs.

References

Application Notes and Protocols for Boditrectinib Oxalate in Murine Models of Lung Cancer

Audience: Researchers, scientists, and drug development professionals.

Note: Publicly available preclinical data detailing specific dosages, administration protocols, and efficacy of boditrectinib (B10856254) oxalate (B1200264) (AUM-601) in lung cancer mouse models is limited. The following application notes and protocols are based on established methodologies for tyrosine kinase inhibitors (TKIs) in similar preclinical settings and should be adapted based on internal experimental data.

Introduction

Boditrectinib (AUM-601) is a potent and selective pan-tropomyosin receptor kinase (pan-TRK) inhibitor targeting TRKA, TRKB, and TRKC kinases. Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). These application notes provide a framework for evaluating the in vivo efficacy of boditrectinib oxalate in mouse models of NTRK-fusion positive lung cancer.

Signaling Pathway

Boditrectinib inhibits the ATP-binding site of TRK fusion proteins, preventing phosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a [Specify Model, e.g., CDX or PDX] Lung Cancer Mouse Model

| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Route of Administration | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | [e.g., Daily] | [e.g., Oral Gavage] | 0 | [e.g., ± 5%] |

| Boditrectinib | [e.g., 25] | [e.g., Daily] | [e.g., Oral Gavage] | [e.g., 45] | [e.g., -2%] |

| Boditrectinib | [e.g., 50] | [e.g., Daily] | [e.g., Oral Gavage] | [e.g., 70] | [e.g., -4%] |

| Boditrectinib | [e.g., 100] | [e.g., Daily] | [e.g., Oral Gavage] | [e.g., 90] | [e.g., -8%] |

| Positive Control | [Specify] | [Specify] | [Specify] | [Specify] | [Specify] |

Data are representative and should be replaced with experimentally derived values.

Table 2: Pharmacokinetic Profile of this compound in Mice

| Dosage (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (h) |

| [e.g., 50] | [e.g., Oral] | [e.g., 1500] | [e.g., 2] | [e.g., 9000] | [e.g., 6] |

| [e.g., 50] | [e.g., IV] | [e.g., 5000] | [e.g., 0.25] | [e.g., 12000] | [e.g., 5.5] |

Data are representative and should be replaced with experimentally derived values.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol

-

Cell Culture: Culture an NTRK-fusion positive human lung cancer cell line (e.g., from a public cell bank or developed in-house) in the recommended medium supplemented with fetal bovine serum and antibiotics.

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or Athymic Nude), typically 6-8 weeks old.

-

Tumor Implantation:

-

Harvest cells during their logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of [e.g., 1 x 10^7 cells/mL].

-

Subcutaneously inject [e.g., 100 µL] of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

-

Drug Formulation and Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).

-

Administer the drug or vehicle control via the determined route (e.g., oral gavage) at the specified dosage and schedule.

-

-

Efficacy Evaluation:

-

Continue treatment for a predetermined period (e.g., 21-28 days).

-

Monitor animal health and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).

-

Patient-Derived Xenograft (PDX) Model Protocol

-

PDX Model Selection: Select a well-characterized NTRK-fusion positive lung cancer PDX model.

-

Tumor Implantation:

-

Surgically implant a small fragment (e.g., 2-3 mm³) of the PDX tumor subcutaneously into the flank of immunodeficient mice.

-

-

Tumor Growth and Drug Administration:

-

Follow steps 4.1.4 to 4.1.6 as described for the CDX model, adjusting tumor volume for randomization as needed.

-

Experimental Workflow Visualization

Application Notes and Protocols for Kinase Activity Assays Using Boditrectinib Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boditrectinib (B10856254), also known by its development codes HL-5101, AUM601, and CHC2014, is a potent and selective, orally bioavailable pan-Tropomyosin Receptor Kinase (TRK) inhibitor.[1][2] It targets the family of TRK receptor tyrosine kinases—TRKA, TRKB, and TRKC—which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] Dysregulation of TRK signaling, often through gene fusions, is a known driver in a variety of adult and pediatric cancers. Boditrectinib has demonstrated the ability to inhibit both wild-type TRK kinases and variants with acquired resistance mutations.[1] While primarily a pan-TRK inhibitor, some sources also associate it with c-Met/HGFR inhibition.[3]

These application notes provide a comprehensive guide for the use of Boditrectinib oxalate (B1200264) in in vitro kinase activity assays to determine its inhibitory potency and selectivity. Detailed protocols for biochemical assays are provided, along with templates for data presentation and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Boditrectinib Oxalate Kinase Inhibition Profile

The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. While this compound is known to be a potent pan-TRK inhibitor, specific IC50 values against a broad panel of kinases are not extensively available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data when profiling the selectivity of this compound.

Table 1: Inhibitory Activity of this compound against TRK Family Kinases

| Kinase Target | This compound IC50 (nM) |

| TRKA | Insert experimental data |

| TRKB | Insert experimental data |

| TRKC | Insert experimental data |

| TRKA (mutant) | Insert experimental data |

| TRKC (mutant) | Insert experimental data |

Table 2: Selectivity Profile of this compound against a Panel of Tyrosine Kinases

| Kinase Target | This compound IC50 (nM) |

| c-Met | Insert experimental data |

| VEGFR2 | Insert experimental data |

| EGFR | Insert experimental data |

| PDGFRβ | Insert experimental data |

| Abl | Insert experimental data |

| Src | Insert experimental data |

| Other | Insert experimental data |

Signaling Pathway

Boditrectinib primarily inhibits the TRK signaling pathway. The binding of neurotrophins (like NGF, BDNF, and NT-3) to their respective TRK receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic kinase domain. This activation triggers downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation. In cancers driven by NTRK gene fusions, the resulting chimeric proteins lead to constitutive, ligand-independent activation of these oncogenic pathways.

References

Application Notes and Protocols for Boditrectinib Oxalate Treatment in Patient-Derived Xenografts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boditrectinib (B10856254) oxalate (B1200264), a potent pan-Trk tyrosine kinase inhibitor, in patient-derived xenograft (PDX) models for preclinical cancer research. The protocols outlined below are intended to serve as a guide for designing and executing in vivo efficacy studies.

Introduction

Patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a highly valuable preclinical model in oncology.[1][2][3][4][5] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts.[1][3][6] Boditrectinib oxalate is an antineoplastic agent that functions as a tyrosine kinase inhibitor.[7] Specifically, it is a second-generation pan-TRK (Tropomyosin Receptor Kinase) inhibitor, targeting TRKA, TRKB, and TRKC, which can become oncogenic drivers when chromosomal rearrangements lead to TRK fusion proteins.[8][9][10][11][12] This document details the application of this compound in PDX models to evaluate its therapeutic efficacy and to explore mechanisms of action and resistance.

Data Presentation

Table 1: Illustrative In Vivo Efficacy of this compound in a PDX Model of NTRK-Fusion Positive Cancer

| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |

| Vehicle Control | Daily, Oral | +150% | 0% |

| This compound (50 mg/kg) | Daily, Oral | -20% | 80% |

| This compound (100 mg/kg) | Daily, Oral | -55% | 95% |

Note: The data presented in this table is illustrative and intended to represent potential outcomes of a preclinical study. Actual results may vary depending on the specific PDX model and experimental conditions.

Signaling Pathway